Prost-13-en-1-oic acid, 11,16-dihydroxy-16-methyl-9-oxo-, (11alpha,13E )-(+-)-

GPCR pharmacology Prostanoid receptor binding EP receptor selectivity

Choose misoprostol acid for direct, esterase-independent EP2/EP3/EP4 agonism — eliminating prodrug activation variability. It is the sole prostaglandin analog resolved in an active-state EP3 crystal structure (PDB: 6M9T, 2.5 Å), revealing key residue interactions and a structured water bridge. With an IC50 of 0.9 × 10⁻¹¹ M in gastric ECL cells and ED50 of 0.31 µg/kg (rat gastric lesion model), it outperforms sulprostone and alprostadil as a cytoprotection positive control. Required as the reference standard for LC-MS/MS bioanalytical method validation — the methyl ester prodrug is undetectable in plasma. Paired deuterated internal standard (misoprostol acid-d5) available. Select this compound to ensure assay reproducibility and regulatory-grade quantification.

Molecular Formula C21H36O5
Molecular Weight 368.5 g/mol
Cat. No. B8083368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProst-13-en-1-oic acid, 11,16-dihydroxy-16-methyl-9-oxo-, (11alpha,13E )-(+-)-
Molecular FormulaC21H36O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
InChIInChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+
InChIKeyCNWGPXZGIIOYDL-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Misoprostol Acid (Prost-13-en-1-oic acid, 11,16-dihydroxy-16-methyl-9-oxo-, (11alpha,13E)-(±)-) – Procurement-Relevant Chemical Identity and Pharmacological Class


This compound, designated Prost-13-en-1-oic acid, 11,16-dihydroxy-16-methyl-9-oxo-, (11alpha,13E)-(±)-, is the free-acid form of the synthetic prostaglandin E1 (PGE1) analog misoprostol (CAS 112137-89-0) [1]. It is the biologically active metabolite responsible for the clinical and pharmacological effects of the methyl ester prodrug, misoprostol [2]. As a mixed agonist at E-prostanoid (EP) receptors EP2, EP3, and EP4, it is employed extensively in gastroenterology, reproductive biology, and inflammation research for its gastric antisecretory, cytoprotective, and uterotonic properties [3].

Why Misoprostol Acid Cannot Be Substituted by Generic Prostaglandin Analogs in Research and Development


Substituting this specific compound with closely related prostaglandin E-series analogs such as misoprostol methyl ester, alprostadil (PGE1), sulprostone, or butaprost introduces significant confounding variables that can invalidate comparative pharmacological studies. The compound is the immediate biological effector, bypassing the esterase-dependent activation required by the methyl ester prodrug [1]. While alprostadil and sulprostone exhibit high affinity for EP3 receptors, their selectivity profiles, metabolic stability, and potency differ markedly from the broader EP receptor fingerprint of misoprostol acid, which uniquely balances EP2, EP3, and EP4 agonism with quantitatively defined selectivity over DP, FP, IP, and TP receptors [2]. These distinctions are critical for experimental reproducibility and for accurately modeling the pharmacology of misoprostol-based therapeutics.

Quantitative Differentiation of Misoprostol Acid from Closest Analogs: A Procurement-Focused Evidence Guide


Multi-Receptor EP Binding Fingerprint vs. Selective Agonists Alprostadil and Sulprostone

Misoprostol acid exhibits a distinct mixed EP receptor binding profile that differentiates it from both selective and non-selective prostaglandin analogs. At recombinant human receptors, it binds EP1, EP2, EP3-III, and EP4 with Ki values of 35.675, 10.249, 0.319, and 5.499 µM, respectively, and is selective for EP receptors over DP, FP, IP, and TP (Kis >100 µM) [1]. In contrast, alprostadil (PGE1) binds murine EP3 with a Ki of 1.1 nM (~290-fold higher affinity than misoprostol acid at EP3), but lacks the balanced EP2/EP4 engagement critical for cytoprotective signaling . The selective EP3 agonist sulprostone binds human EP3-III with a Ki of 0.35 nM (~910-fold higher affinity than misoprostol acid), but is essentially inactive at EP2 and EP4 (Ki >7,740 nM), whereas misoprostol acid retains micromolar affinity at these subtypes [2]. Butaprost free acid, in contrast, is a highly selective EP2 partial agonist with negligible EP3 activity [3].

GPCR pharmacology Prostanoid receptor binding EP receptor selectivity

Superior Functional Potency in ECL Cell Histamine Secretion vs. Sulprostone and Natural Prostaglandins

In a direct comparative functional assay using isolated rat stomach enterochromaffin-like (ECL) cells, misoprostol acid (tested as misoprostol) inhibited gastrin- and PACAP-evoked histamine and pancreastatin secretion with an IC50 of 0.9 × 10⁻¹¹ M, making it the most potent compound tested [1]. The rank order of potency was misoprostol > sulprostone (IC50 = 2 × 10⁻¹¹ M) > PGE1 ≈ PGE2 (IC50 = 1-2 × 10⁻¹⁰ M). This demonstrates that misoprostol acid is approximately 2.2-fold more potent than the selective EP3 agonist sulprostone and 11- to 22-fold more potent than the endogenous ligands PGE1 and PGE2 in this physiologically relevant gastric cell model [1].

Gastric pharmacology EP3 functional assay Histamine secretion IC50 comparison

Direct Biological Activity Without Esterase-Dependent Activation vs. Misoprostol Methyl Ester Prodrug

Misoprostol acid is the immediate active species, whereas misoprostol methyl ester requires metabolic de-esterification to exert pharmacological effects. In enriched canine parietal cell preparations, misoprostol (methyl ester) and misoprostol free acid exhibited equal antisecretory potency and receptor binding only when cellular esterases were intact [1]. When esterase activity was inhibited by paraoxon, the antisecretory activity and prostaglandin E receptor binding of misoprostol methyl ester were markedly reduced, with potency falling significantly below that of misoprostol free acid [1]. This demonstrates that misoprostol free acid is the obligatory active form that directly engages prostaglandin E receptors without requiring metabolic conversion.

Prodrug activation Esterase inhibition Receptor binding In vitro pharmacology

Potent In Vivo Gastric Cytoprotection with Quantified ED50 in a Standard Ethanol-Induced Lesion Model

Misoprostol acid (tested as misoprostol) demonstrates potent and quantifiable gastric cytoprotective activity in vivo, inhibiting ethanol-induced gastric lesion formation in rats with an ED50 of 0.31 µg/kg . This sub-microgram per kilogram potency is a hallmark of the misoprostol scaffold's cytoprotective efficacy and distinguishes it from many non-prostanoid gastroprotective agents. While direct ED50 comparator data for alprostadil or sulprostone in this identical ethanol-lesion model are not available from the same study, the potency of misoprostol acid at <1 µg/kg contrasts with the typical ED50 values of standard antisecretory agents such as cimetidine (ED50 ~10-50 mg/kg in comparable models) and underscores the high potency conferred by the 16-hydroxy-16-methyl substitution pattern unique to the misoprostol scaffold .

Gastric cytoprotection In vivo pharmacology ED50 NSAID-induced ulcer

Atomic-Resolution Crystal Structure of EP3-Misoprostol Free Acid Complex Enables Rational Drug Design

The 2.5 Å resolution crystal structure of misoprostol free acid bound to the human EP3 receptor (PDB ID: 6M9T) provides the only high-resolution atomic description of a prostaglandin E-series analog in complex with a prostanoid receptor [1]. The structure reveals a completely enclosed binding pocket of 778 ų with three distinct sub-pockets coordinating the α-chain, ω-chain, and cyclopentanone ring of misoprostol free acid [1]. Key interactions include a hydrogen-bond network involving a structured water molecule bridging the 11α-hydroxyl and a salt bridge between the carboxylate group and Arg3337.40 [1]. This structural information is unavailable for the methyl ester prodrug (which does not bind EP3 directly) or for most other prostaglandin analogs such as alprostadil or butaprost at this receptor. The structure has been used to model selective agonist binding and rationalize EP subtype selectivity, providing a template for structure-based design of next-generation EP3 agonists [1].

Structural biology GPCR crystallography EP3 receptor Structure-based drug design

Optimal Application Scenarios for Misoprostol Acid Based on Quantified Differentiation Evidence


In Vitro Receptor Binding and Functional Assays Requiring Direct EP2/EP3/EP4 Agonism

Misoprostol acid is the preferred agonist for recombinant EP receptor binding displacement assays, cAMP accumulation assays, and β-arrestin recruitment screens where direct, esterase-independent receptor engagement is required. Its multi-receptor profile (EP1 Ki: 35.675 µM; EP2 Ki: 10.249 µM; EP3-III Ki: 0.319 µM; EP4 Ki: 5.499 µM) provides a consistent reference fingerprint for calibrating EP receptor activity across platforms, unlike the prodrug misoprostol methyl ester, which shows markedly reduced activity when cellular esterase function is compromised .

Gastric Cytoprotection and Antisecretory Pharmacology Studies

For in vivo and ex vivo models of gastric mucosal protection, misoprostol acid provides a well-characterized reference with a quantified ED50 of 0.31 µg/kg for inhibiting ethanol-induced gastric lesion formation in rats . Its superior functional potency in gastric ECL cells (IC50 = 0.9 × 10⁻¹¹ M, 2.2-fold more potent than sulprostone) [1] directly supports its use as a positive control in assays evaluating histamine secretion, acid output, and mucosal cytoprotection, where selective EP3 agonists such as sulprostone fail to replicate the full cytoprotective signaling cascade mediated by concurrent EP2 and EP4 engagement.

Structure-Based Drug Design Targeting the EP3 Receptor

Misoprostol acid is the only prostaglandin analog for which an atomic-resolution crystal structure of the active-state human EP3 receptor complex is available (PDB: 6M9T, 2.5 Å) . This structure reveals the complete binding pose, key residue interactions (including the structured water bridge coordinating the 11α-hydroxyl group), and the three sub-pocket architecture (α-chain, ω-chain, and cyclopentanone ring binding regions) . Computational chemists and structural biologists designing novel EP3-selective agonists should use misoprostol acid as the reference ligand for docking validation, free energy perturbation calculations, and pharmacophore modeling, as no comparable structural data exists for alprostadil, sulprostone, or butaprost at this receptor.

Analytical Method Development and Pharmacokinetic Bioanalysis

Misoprostol acid serves as the authentic reference standard for LC-MS/MS method development, validation, and quantification of the active metabolite in biological matrices. Its commercial availability at defined purity grades (≥97-99%) and the availability of its stable isotope-labeled analog (misoprostol acid-d5) as an internal standard make it indispensable for pharmacokinetic studies of misoprostol-based formulations, where accurate quantification of the free acid metabolite is required by regulatory guidelines. The methyl ester prodrug is not detectable in plasma and cannot substitute for the free acid in bioanalytical reference standards [1].

Quote Request

Request a Quote for Prost-13-en-1-oic acid, 11,16-dihydroxy-16-methyl-9-oxo-, (11alpha,13E )-(+-)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.